

Acoforestinine: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818383

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid first isolated from the plant *Aconitum handelianum*.^[1] ^[2]^[3] As a member of the complex family of diterpenoid alkaloids, **Acoforestinine** possesses a unique and intricate molecular architecture that has drawn the attention of the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Acoforestinine**, including its spectroscopic data. Detailed experimental protocols for its isolation and characterization, as described in the primary literature, are also presented. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Acoforestinine** are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Formula	C ₃₅ H ₅₁ NO ₁₀	[1] [2]
Molecular Weight	645.78 g/mol	

Further physical properties such as melting point, boiling point, and solubility have not been detailed in the currently available scientific literature.

Spectroscopic Data

The structural elucidation of **Acoforestinine** was achieved through a combination of spectroscopic techniques. The key data from these analyses are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H -NMR and ^{13}C -NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities, are essential for the definitive structural confirmation of **Acoforestinine**. This information is typically found in the primary publication detailing its isolation and has not been reproduced in publicly accessible databases.

Infrared (IR) Spectroscopy

The IR spectrum of **Acoforestinine** would reveal the presence of key functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-nitrogen (C-N) bonds. Specific absorption bands (in cm^{-1}) are crucial for this analysis but are not currently available in public-facing documents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the **Acoforestinine** molecule and can indicate the presence of chromophores. The wavelength of maximum absorption (λ_{max}) is a key parameter that is not presently available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of **Acoforestinine**, further confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, which is a key piece of data for any newly isolated compound. This data is expected to be in the primary scientific literature.

Experimental Protocols

The isolation and purification of **Acoforestinine** from its natural source, *Aconitum handelianum*, involves a multi-step process. The general workflow, as can be inferred from standard natural product chemistry practices, is outlined below. The specific details are reported in the primary literature.

General Isolation and Purification Workflow



[Click to download full resolution via product page](#)

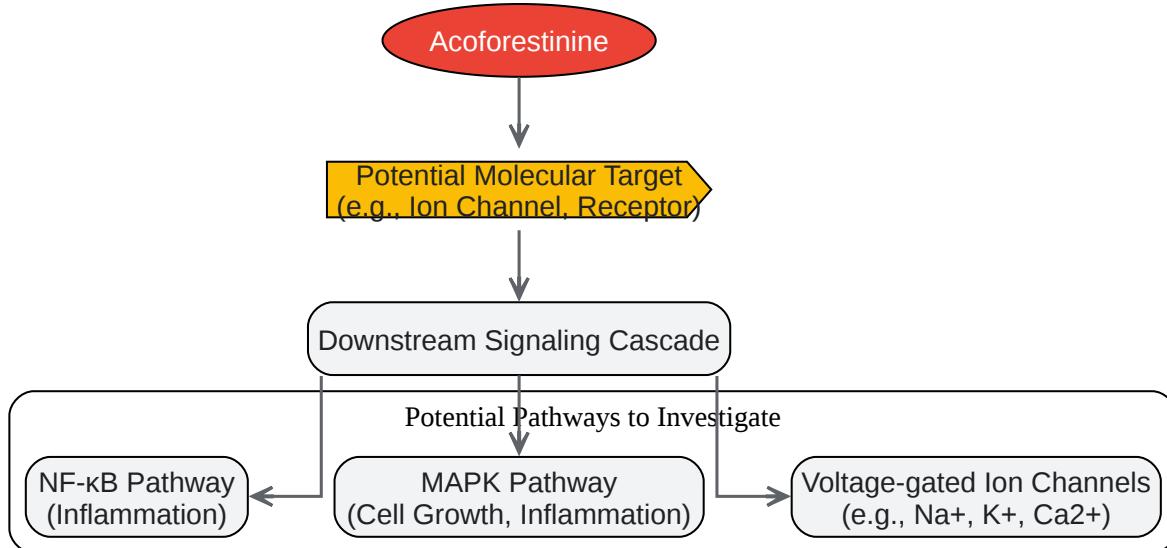
A generalized workflow for the isolation and purification of **Acoforestinine**.

Biological Activity and Signaling Pathways

While **Acoforestinine** is identified as a diterpenoid alkaloid, a class of compounds known for a wide range of biological activities, specific studies on the bioactivity and mechanism of action of **Acoforestinine** are not yet available in the public scientific literature. Diterpenoid alkaloids from the *Aconitum* genus are known to possess anti-inflammatory, analgesic, and cardiotonic properties, often interacting with ion channels and various signaling pathways. Future research is needed to elucidate the specific biological targets and signaling cascades modulated by **Acoforestinine**.

Potential Signaling Pathways for Investigation

Based on the activities of related diterpenoid alkaloids, the following signaling pathways represent logical starting points for investigating the mechanism of action of **Acoforestinine**.



[Click to download full resolution via product page](#)

Hypothesized signaling pathways for **Acoforestinine** investigation.

Conclusion

Acoforestinine is a structurally complex diterpenoid alkaloid with significant potential for further scientific investigation. While its basic molecular formula and weight are established, a comprehensive public repository of its physicochemical properties, detailed spectroscopic data, and biological activities is currently lacking. The primary source for this detailed information remains the original isolation paper by Yang et al. (2009). This technical guide serves as a foundational document, summarizing the available information and outlining the necessary experimental and theoretical frameworks for future research into this promising natural product. Further studies are warranted to fully characterize **Acoforestinine** and explore its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anjiechem.com [anjiechem.com]
- To cite this document: BenchChem. [Acoforestinine: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818383#physical-and-chemical-properties-of-acoforestinine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com